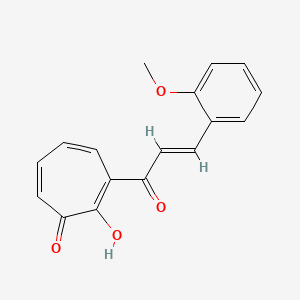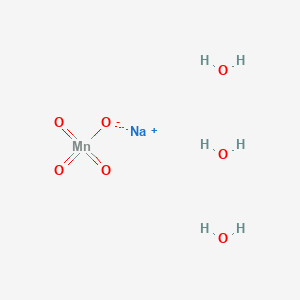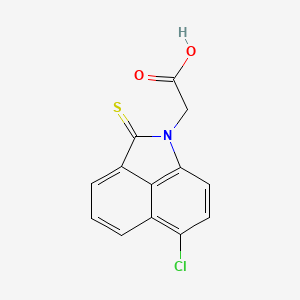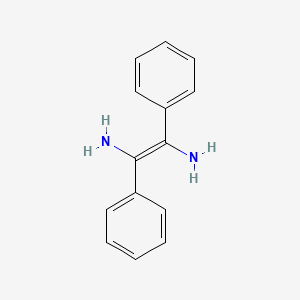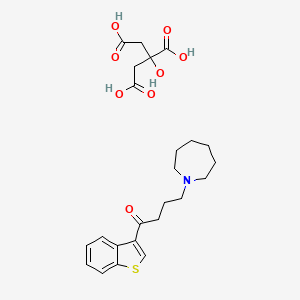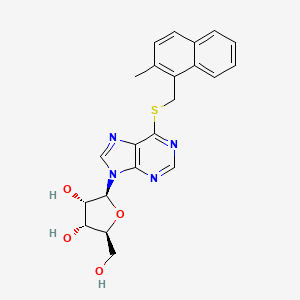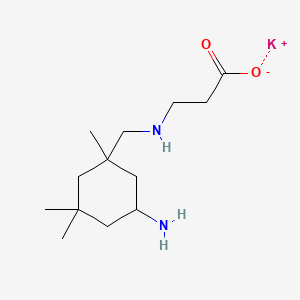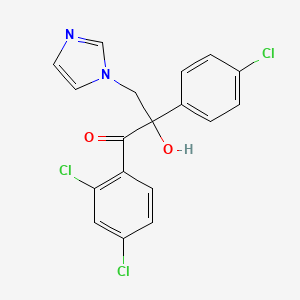
1-Propanone, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- is a complex organic compound that features a combination of aromatic rings, halogen substituents, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Ketone Backbone: Starting with a suitable ketone precursor, such as acetophenone, the aromatic rings are introduced through Friedel-Crafts acylation.
Introduction of Halogen Substituents: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can introduce chlorine atoms at specific positions on the aromatic rings.
Addition of the Imidazole Moiety: The imidazole ring can be introduced through nucleophilic substitution reactions, often using imidazole and a suitable leaving group on the ketone backbone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms on the aromatic rings can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions or cellular pathways.
Medicine: Investigated for its potential pharmacological properties, such as antifungal or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Propanone, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- depends on its specific application:
Pharmacology: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The imidazole ring is known to bind to heme iron in cytochrome P450 enzymes, affecting their activity.
Biochemistry: It may act as a ligand, binding to metal ions or proteins and altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
1-Propanone, 2-(4-chlorophenyl)-1-phenyl-2-hydroxy-3-(1H-imidazol-1-yl)-: Similar structure but lacks the additional chlorine atoms on the second aromatic ring.
1-Propanone, 2-(4-bromophenyl)-1-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-: Similar structure but with bromine instead of chlorine on the first aromatic ring.
Uniqueness
1-Propanone, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- is unique due to the specific arrangement of chlorine atoms and the presence of both a hydroxyl group and an imidazole ring. This combination of functional groups and substituents can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
107659-23-4 |
|---|---|
Molecular Formula |
C18H13Cl3N2O2 |
Molecular Weight |
395.7 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-hydroxy-3-imidazol-1-ylpropan-1-one |
InChI |
InChI=1S/C18H13Cl3N2O2/c19-13-3-1-12(2-4-13)18(25,10-23-8-7-22-11-23)17(24)15-6-5-14(20)9-16(15)21/h1-9,11,25H,10H2 |
InChI Key |
CJQKTFJEKWXTLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CN2C=CN=C2)(C(=O)C3=C(C=C(C=C3)Cl)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



